4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-2-32-21-10-8-20(9-11-21)30-22(25-26-27-30)18-28-14-16-29(17-15-28)23(31)24-13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJLEBRXPDWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Ethoxyphenyl)-1H-tetrazole-5-methanol
Step 1: Preparation of 1-(4-ethoxyphenyl)-1H-tetrazole
4-Ethoxyaniline undergoes diazotization with sodium nitrite in HCl, followed by cycloaddition with sodium azide and trimethylsilyl cyanide (TMSCN) in DMF at 80°C:
$$
\text{4-Ethoxyaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3, \text{TMSCN}} \text{1-(4-Ethoxyphenyl)-1H-tetrazole}
$$
Step 2: Hydroxymethylation at C5
The tetrazole undergoes lithiation at C5 using LDA at -78°C, followed by quenching with paraformaldehyde to install the hydroxymethyl group:
$$
\text{1-(4-Ethoxyphenyl)-1H-tetrazole} \xrightarrow{\text{LDA, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{HCHO}} \text{5-(hydroxymethyl)-1-(4-ethoxyphenyl)-1H-tetrazole}
$$
Oxidation to Carboxylic Acid Derivative
The primary alcohol undergoes Jones oxidation to the corresponding carboxylic acid:
$$
\text{5-(hydroxymethyl)-1-(4-ethoxyphenyl)-1H-tetrazole} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{5-(carboxylic acid)-1-(4-ethoxyphenyl)-1H-tetrazole}
$$
Reaction Conditions:
- Temperature: 0°C → 25°C gradient
- Yield: 78-82% (optimized)
- Purification: Recrystallization from ethanol/water (3:1)
Acyl Chloride Formation and Coupling
Step 1: Activation as Acid Chloride
The carboxylic acid reacts with thionyl chloride (3 eq) in anhydrous DCM under reflux:
$$
\text{Tetrazole-carboxylic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{Tetrazole-acyl chloride} + \text{SO}2 + \text{HCl}
$$
Step 2: Amide Bond Formation
N-phenethylpiperazine (1.2 eq) is added to the acyl chloride in presence of triethylamine (2 eq) in DCM at 0°C:
$$
\text{Tetrazole-acyl chloride} + \text{N-phenethylpiperazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temp | 0-5°C | +15% yield |
| Equiv. of Base | 2.0 | Prevents HCl |
| Solvent | Anhyd. DCM | 89% purity |
Synthetic Route 2: Late-Stage Tetrazole Formation
Preparation of 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole
Step 1: Chloromethylation
The hydroxymethyl derivative reacts with thionyl chloride in DCM at reflux:
$$
\text{5-(hydroxymethyl)-tetrazole} + \text{SOCl}_2 \xrightarrow{\Delta} \text{5-(chloromethyl)-tetrazole}
$$
Step 2: Nucleophilic Displacement
The chloromethyl intermediate undergoes substitution with piperazine-1-carboxamide in DMF at 80°C:
$$
\text{Chloromethyl-tetrazole} + \text{Piperazine-carboxamide} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound}
$$
Comparative Yield Analysis:
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Sequential Route | 62% | 95.2% |
| Late-stage Route | 58% | 93.8% |
Critical Process Parameters and Optimization
Tetrazole Ring Stability
The ethoxy group's electron-donating nature necessitates careful control of reaction pH during tetrazole formation:
$$
\text{pH Range} = 4.5-5.5 \quad (\text{Optimal for [2+3] cycloaddition})
$$
Decomposition Pathways Observed:
- Ring-opening at pH < 3.0
- N2-N3 bond cleavage at T > 120°C
Solvent Effects in Coupling Reactions
Screening of polar aprotic solvents revealed:
| Solvent | Reaction Time | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 6 h | 85 | <2% |
| THF | 12 h | 72 | 8% |
| Acetonitrile | 8 h | 78 | 5% |
DMF provided optimal solubility for both the acyl chloride and amine components.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, tetrazole-H)
- δ 6.89-7.32 (m, 9H, aromatic)
- δ 4.02 (q, J=7.0 Hz, 2H, OCH2CH3)
- δ 3.41-3.65 (m, 8H, piperazine)
HRMS (ESI+):
Calculated for C24H29N7O2 [M+H]+: 448.2451
Found: 448.2449
Scale-up Considerations and Industrial Relevance
Continuous Flow Processing
Pilot-scale experiments demonstrated advantages in tetrazole formation step:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 h | 22 min |
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |
| Impurity Profile | 3.1% | 1.4% |
Chemical Reactions Analysis
Tetrazole Ring Reactivity
The 1H-tetrazole moiety demonstrates characteristic reactivity patterns observed in similar compounds :
a. Coordination Chemistry
-
Acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, forming stable complexes useful in catalysis .
-
Coordination occurs preferentially at N2 and N3 positions due to electron density distribution.
b. Alkylation/Arylation
c. Acid-Catalyzed Ring Opening
-
Prolonged exposure to strong acids (HCl, H₂SO₄) induces ring cleavage, generating amidine derivatives:
Piperazine Carboxamide Modifications
The piperazine-carboxamide backbone participates in key transformations :
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Piperazine carboxylic acid derivative |
| N-Alkylation | K₂CO₃, DMF, alkyl halide, 50°C | N-substituted piperazine |
| Carboxamide Reduction | LiAlH₄, THF, 0°C → RT | Secondary amine |
Notable Example :
Reduction of the carboxamide group with LiAlH₄ yields a secondary amine, enhancing lipid solubility for pharmacological studies.
Ethoxyphenyl Group Transformations
The 4-ethoxyphenyl substituent undergoes electrophilic substitution and O-dealkylation :
a. Electrophilic Aromatic Substitution
-
Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to ethoxy .
-
Halogenation: Cl₂/FeCl₃ selectively chlorinates the aromatic ring.
b. O-Deethylation
Methyl Linking Group Reactions
The methylene bridge (-CH₂-) between tetrazole and piperazine shows limited reactivity but participates in:
-
Oxidation : KMnO₄/H₂O/acetone converts -CH₂- to -COOH under vigorous conditions.
-
Radical Halogenation : NBS/light induces bromination at the benzylic position.
Functional Group Compatibility
Synergistic Effects :
-
Tetrazole’s acidity (pKa ~4.9) facilitates deprotonation for metal coordination without affecting the carboxamide .
-
Piperazine’s basicity (pKa ~9.5) enables protonation in acidic media, altering solubility.
Stability Considerations :
-
Stable in pH 3–9; degradation observed at extremes via tetrazole ring opening or carboxamide hydrolysis.
Key Data Table
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications. Its mechanisms of action include:
- Inhibition of Tumor Cell Proliferation: Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways through caspase activation (e.g., caspase-3 and caspase-9) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4l | 1.3 - 8.1 | HT-29 |
| 5b | 0.3 - 7.4 | Various |
| Reference | 15 | HL-60 |
This table summarizes the IC50 values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.
Therapeutic Applications
The potential therapeutic applications of this compound are vast, particularly in the following areas:
1. Anticancer Therapy:
- The compound has shown promising results against multidrug-resistant cancer cells, making it a candidate for further development as an anticancer agent .
2. Neurological Disorders:
- Due to its ability to cross the blood-brain barrier, there is potential for this compound to be explored in treating neurological disorders such as depression or anxiety, where piperazine derivatives have historically been effective .
3. Cardiovascular Applications:
- Preliminary studies suggest that tetrazole derivatives may exhibit vasodilatory effects, indicating potential use in cardiovascular therapies .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action of this compound:
- Anticancer Efficacy Study:
- Mechanistic Studies:
Mechanism of Action
The compound exerts its effects through binding to specific molecular targets, such as enzyme active sites or receptor proteins. This binding can inhibit or activate biological pathways. The tetrazole ring, in particular, is known for its role in mimicking carboxylate groups in enzyme substrates, providing the compound with its unique biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Ring
4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide ()
- Key Difference : The 4-ethoxy group in the target compound is replaced with a chloro (‑Cl) substituent.
- Implications : Chlorine, being electron-withdrawing, reduces electron density on the phenyl ring compared to ethoxy’s electron-donating nature. This could alter binding affinity in receptor-mediated systems (e.g., angiotensin II receptors, where tetrazoles are critical) .
4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ka) ()
- Key Difference : A methoxy (‑OCH₃) group replaces ethoxy, and the piperazine-carboxamide is substituted with a sulfonylbutanenitrile group.
- Data : Yield = 64%, HRMS (ESI) = 412.1445 (M+H+) .
- Implications: Methoxy’s smaller size and similar electronics may reduce steric hindrance compared to ethoxy.
4-(((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ad) ()
Variations in the Piperazine-Carboxamide Chain
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride ()
- Key Difference : Lacks the phenethyl carboxamide group.
- Implications : The absence of the phenethyl group likely reduces affinity for hydrophobic binding pockets, as seen in angiotensin II antagonists where extended hydrophobic chains enhance potency .
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43) ()
Pharmacological Profiles of Tetrazole-Containing Analogs
CV-11974 (Angiotensin II Antagonist) ()
- Structure : Tetrazole linked to a biphenylmethyl-benzimidazole core.
- Data : IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex), 2.86 × 10⁻⁸ M (rabbit aorta) .
- Comparison : The target compound’s piperazine-carboxamide chain may mimic the biphenylmethyl group’s role in CV-11974, facilitating receptor interactions. However, the absence of a benzimidazole moiety could limit potency.
Biological Activity
The compound 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various biological activities supported by empirical data.
Synthesis
The synthesis of this compound generally follows a multi-step process:
- Preparation of Intermediate Compounds : The initial step involves synthesizing 1-(4-ethoxyphenyl)-1H-tetrazole through the reaction of 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.
- Formation of Piperazine Derivative : The subsequent step involves the coupling of the tetrazole derivative with phenethylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Chemical Structure
The molecular formula is with a molecular weight of 356.43 g/mol. The structure features a tetrazole ring, which is known for its biological significance.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The tetrazole moiety can mimic certain biological structures, facilitating its role as an inhibitor or modulator in various biochemical pathways.
Anticancer Activity
Research has indicated that compounds containing a tetrazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as HeLa and A549 .
Case Study: Anticancer Efficacy
In a study evaluating a series of tetrazole derivatives, one compound demonstrated potent activity against SGC-7901 cells, inducing apoptosis and arresting cells in the G2/M phase of the cell cycle . This suggests that compounds like 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide could be developed further as antitumor agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that tetrazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is particularly relevant given the increasing concern regarding antibiotic resistance.
Summary of Biological Activities
Q & A
Advanced Research Question
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-Glo™ luminescence to quantify inhibition .
- Cellular models : Dose-response curves in cancer cell lines (e.g., MCF-7 or HeLa) assess IC values. Synergy with standard chemotherapeutics (e.g., cisplatin) can be tested via Chou-Talalay analysis .
- Computational docking : AutoDock Vina predicts binding modes to kinase ATP pockets; MD simulations (>100 ns) validate stability .
How do substituents on the tetrazole and piperazine moieties influence pharmacological activity?
Q. Structure-Activity Relationship (SAR) Focus
- Tetrazole substituents : Electron-withdrawing groups (e.g., 4-ethoxy) enhance metabolic stability by reducing CYP450 oxidation .
- Piperazine modifications : Phenethyl groups improve blood-brain barrier penetration compared to cyclohexyl analogs .
- Carboxamide linkage : N-phenethyl vs. N-ethyl alters solubility (logP) and target selectivity (e.g., serotonin vs. dopamine receptors) .
How can contradictory solubility and stability data across studies be reconciled?
Data Contradiction Analysis
Divergent solubility/stability reports may stem from:
- pH-dependent ionization : The tetrazole (pKa ~4.5) and piperazine (pKa ~8.5) groups affect solubility in buffers (e.g., PBS vs. SIF) .
- Degradation pathways : Light exposure oxidizes the tetrazole ring; stability studies under ICH guidelines (25°C/60% RH) identify degradation products .
- Excipient interactions : Poloxamers or cyclodextrins in formulations can artificially enhance solubility in specific assays .
What computational tools are suitable for predicting its ADMET properties?
Q. Methodological Guidance
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–80%) and CYP inhibition (CYP3A4 > 2D6) .
- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to reactive metabolite formation .
- Permeability assays : Parallel artificial membrane permeability (PAMPA) correlates with Caco-2 models for intestinal absorption .
What strategies mitigate instability during long-term storage?
Q. Advanced Stability Considerations
- Lyophilization : Freeze-drying with mannitol (1:1 w/w) retains >95% potency after 12 months at -20°C .
- Light protection : Amber glass vials with nitrogen overlay prevent tetrazole photodegradation .
- Impurity monitoring : Accelerated stability testing (40°C/75% RH) with HPLC-PDA detects degradants above 0.1% .
How do structural analogs with halogen substitutions compare in activity?
Q. Comparative Analysis
| Analog | Substituent | Activity | Reference |
|---|---|---|---|
| 4-Cl | 4-chlorophenyl | Improved kinase inhibition (IC = 12 nM) | |
| 4-F | 4-fluorophenyl | Enhanced BBB penetration (logBB = 0.8) | |
| 3,4-diCl | Dichlorophenyl | Increased cytotoxicity (HeLa IC = 8 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
